REACTION_CXSMILES
|
C1(S[C:7]2[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([I:14])[CH:8]=2)CCCC1.ClC1C=[C:18]([CH:23]=[CH:24][CH:25]=1)[C:19](OO)=O.[S:26](S([O-])=O)([O-:29])(=O)=[O:27].[Na+].[Na+]>C(Cl)Cl>[CH:19]1([S:26]([C:7]2[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([I:14])[CH:8]=2)(=[O:29])=[O:27])[CH2:18][CH2:23][CH2:24][CH2:25]1 |f:2.3.4|
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)SC1=CC(=CC(=C1)C)I
|
Name
|
|
Quantity
|
1.046 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 20° for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was vigorously stirred at 20° for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase washed with 0.5M aqueous sodium metabisulphite solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
Elution with DCM (5 vols)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)S(=O)(=O)C1=CC(=CC(=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 425 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |